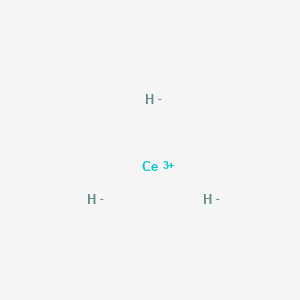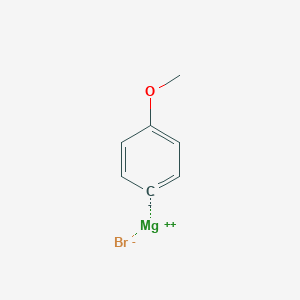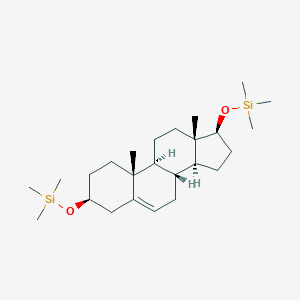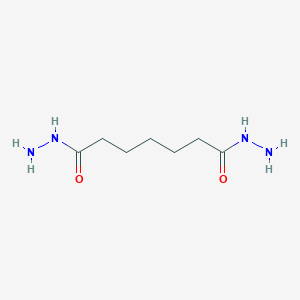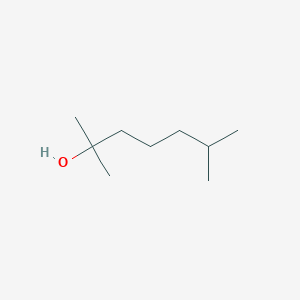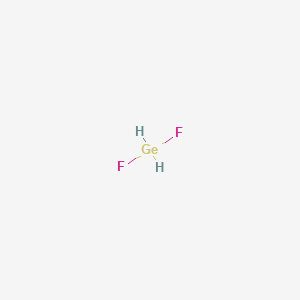
Difluorogermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluorogermane, with the chemical formula GeH2F2, is a compound of germanium. It is a colorless gas at room temperature and is known for its reactivity and potential applications in various fields of science and industry. The presence of fluorine atoms in the molecule imparts unique properties that make it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluorogermane can be synthesized through several methods. One common approach involves the reaction of germanium tetrafluoride (GeF4) with hydrogen gas (H2) in the presence of a catalyst. This reaction typically occurs under high-temperature conditions to facilitate the formation of this compound.
Another method involves the reduction of germanium difluoride (GeF2) with a reducing agent such as lithium aluminum hydride (LiAlH4). This reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using germanium-containing ores. The ores are first processed to extract germanium, which is then converted to germanium tetrafluoride. The tetrafluoride is subsequently reduced to this compound using hydrogen gas or other reducing agents. The process requires careful control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Difluorogermane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium dioxide (GeO2) and hydrogen fluoride (HF).
Reduction: It can be reduced further to form germane (GeH4) in the presence of strong reducing agents.
Substitution: this compound can participate in substitution reactions where the fluorine atoms are replaced by other substituents such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and ozone (O3). These reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under inert atmosphere conditions.
Substitution: Halogen exchange reactions can be performed using halogenating agents like chlorine gas (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and hydrogen fluoride (HF).
Reduction: Germane (GeH4).
Substitution: Compounds such as dichlorogermane (GeH2Cl2) or dibromogermane (GeH2Br2).
Scientific Research Applications
Difluorogermane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of germanium-based drugs and imaging agents.
Medicine: this compound derivatives are being investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the semiconductor industry for the deposition of germanium-containing thin films, which are essential in the manufacture of electronic devices.
Mechanism of Action
The mechanism of action of difluorogermane involves its interaction with various molecular targets. In oxidation reactions, this compound donates electrons to oxidizing agents, leading to the formation of germanium dioxide and hydrogen fluoride. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of germane.
The presence of fluorine atoms in this compound enhances its reactivity by increasing the electron density around the germanium atom. This makes it more susceptible to nucleophilic attack, facilitating substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Germane (GeH4): A simpler hydride of germanium, less reactive than difluorogermane.
Germanium tetrafluoride (GeF4): A fully fluorinated compound, more stable but less reactive than this compound.
Dichlorogermane (GeH2Cl2): Similar in structure but with chlorine atoms instead of fluorine, exhibiting different reactivity and properties.
Uniqueness
This compound is unique due to the presence of both hydrogen and fluorine atoms bonded to germanium. This combination imparts a balance of reactivity and stability, making it versatile for various chemical reactions and applications. Its intermediate reactivity compared to germane and germanium tetrafluoride allows for selective transformations that are not possible with the other compounds.
Properties
CAS No. |
13940-63-1 |
|---|---|
Molecular Formula |
F2Ge |
Molecular Weight |
110.63 g/mol |
IUPAC Name |
difluorogermane |
InChI |
InChI=1S/F2Ge/c1-3-2 |
InChI Key |
GGJOARIBACGTDV-UHFFFAOYSA-N |
SMILES |
F[GeH2]F |
Canonical SMILES |
F[Ge]F |
Key on ui other cas no. |
14986-65-3 |
Origin of Product |
United States |
Q1: What is the basic structure of Germanium Difluoride (GeF2)?
A1: [, ] Germanium Difluoride exists as a strong fluorine-bridged chain polymer in its solid state. The primary structural unit is a trigonal pyramid consisting of one germanium atom at the apex and three fluorine atoms forming the base. The Ge-F bond lengths within this pyramid vary: 1.79 Å, 1.91 Å, and 2.09 Å. [] These chains are further linked by weaker fluorine bridges between germanium atoms of adjacent chains. The fluorine atom involved in this weaker bridge is located 2.57 Å from the germanium atom. [] This structure is consistent with the steric influence of the lone pair of electrons on the germanium atom, suggesting a distorted trigonal bipyramidal arrangement around the germanium with the lone pair occupying an equatorial position. []
Q2: What spectroscopic data is available for Germanium Difluoride?
A2: [, , ] Several spectroscopic techniques have been employed to characterize GeF2. UV photoelectron spectroscopy has been used to study the transient species. [] Infrared and Raman spectroscopic analyses have identified key vibrational modes for both the monomeric GeF2 and its dimer, (GeF2)2. In the monomer, the symmetric stretching mode (ν1) appears at 653 cm-1 in Raman spectra. [] Dimerization leads to shifts in the Ge-F stretching modes, observed at 665 cm-1 and 478 cm-1 in infrared and 669 cm-1, 465 cm-1, and 424 cm-1 in Raman. [] These spectral data support a centrosymmetric, non-planar C2h structure for the dimer, featuring a double fluorine bridge. [] Microwave spectroscopy studies on GeF2, particularly focusing on its various isotopomers, have yielded valuable information regarding its rotational transitions and hyperfine structure arising from 19F spin-spin and spin-rotation interactions. [] Analysis of these interactions provides insights into the F-F internuclear distances within the molecule. []
Q3: How is Germanium Difluoride typically prepared?
A3: [, ] One common method for preparing Germanium Difluoride involves the reduction of Germanium Tetrafluoride (GeF4) using metallic germanium. [] This reaction highlights the difluoride's existence as an intermediate oxidation state of germanium. Additionally, GeF2 can be synthesized through the reaction of germanium with Hydrogen Fluoride (HF) in the appropriate stoichiometric ratio. []
Q4: What are some notable chemical properties of Germanium Difluoride?
A4: [, ] Germanium Difluoride is characterized as a white solid with a melting point of 110°C. [] It exhibits strong reducing properties, attributed to the germanium atom's intermediate oxidation state. [] This reactivity makes it a valuable precursor in the synthesis of various organogermanium compounds, particularly those containing Ge-F bonds. [] For example, GeF2 reacts with nucleophiles like lithium or sodium salts of fluorenyl derivatives to yield mesitylfluorenyl- or difluorenyldimethoxygermanes, which can be further transformed into dichloro- or difluorogermanes. []
Q5: Are there any known applications of Germanium Difluoride?
A5: [, ] While not as widely used as its tetrafluoride counterpart, GeF2 plays a crucial role as a precursor in synthetic chemistry. Its reactivity allows for the development of new organogermanium compounds, including germaphosphenes, which possess a germanium-phosphorus double bond. [, ] These compounds, in turn, exhibit unique reactivity towards various substrates like aldehydes, ketones, and nitrones, undergoing cycloaddition reactions. [] This exploration into novel germanium-containing compounds may lead to advancements in areas like catalysis and materials science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)
![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)
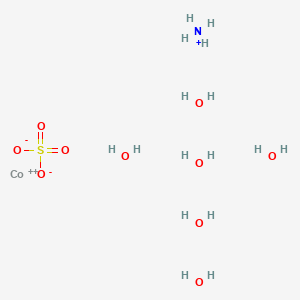
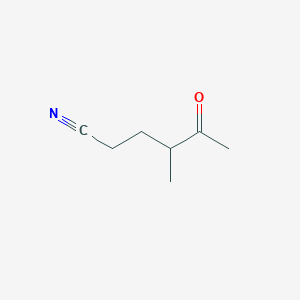
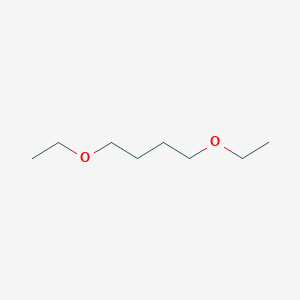
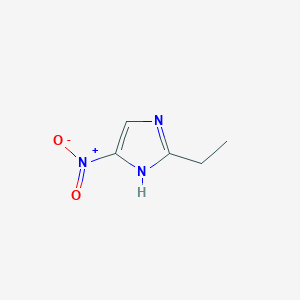
![Thiazolo[5,4-e][1,2]benzisothiazole, 2-amino-8-methyl-(7CI,8CI)](/img/structure/B77944.png)
